methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
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Overview
Description
Methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a complex organic compound with the molecular formula C17H17ClN4O4S and a molecular weight of 408.866 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate typically involves multiple steps. One common synthetic route includes the reaction of 7-(2-chlorobenzyl)-1,3-dimethylxanthine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium azide or thiols.
Scientific Research Applications
Methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of purine nucleoside phosphorylase, affecting nucleotide metabolism and exerting cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate can be compared with other similar compounds, such as:
Benzyl {[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate: This compound has a benzyl group instead of a methyl group, which may affect its reactivity and biological activity.
7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione: This compound has a different sulfanyl substituent, which can lead to variations in its chemical and biological properties.
Properties
Molecular Formula |
C17H17ClN4O4S |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
methyl 2-[7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetate |
InChI |
InChI=1S/C17H17ClN4O4S/c1-20-14-13(15(24)21(2)17(20)25)22(8-10-6-4-5-7-11(10)18)16(19-14)27-9-12(23)26-3/h4-7H,8-9H2,1-3H3 |
InChI Key |
XFVCRWRBHHKWRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)OC)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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